(R)- vs. (S)-Enantiomer: Chirality-Driven Potency Differentiation in Dihydrobenzofuran-Based GPCR Ligands
In a series of conformationally restricted dihydrobenzofuran-based 5-HT₂A and 5-HT₂C receptor agonists, the (R)-enantiomers consistently exhibited increased functional potency relative to the corresponding (S)-enantiomers in both receptor binding and calcium-flux functional assays [1]. While compound-specific Ki values for (R)-5,7-dimethyl-2,3-dihydrobenzofuran-3-amine at defined receptors are not publicly disclosed, the stereochemical trend is reproducible across multiple dihydrobenzofuran chemotypes. The (R)-enantiomer (CAS 1241681-51-5) is supplied at ≥98% purity with defined [N[C@H]1COC2=C(C)C=C(C)C=C12] SMILES stereochemistry; the (S)-enantiomer (CAS 1212813-56-3, SMILES N[C@@H]1COC2=C(C)C=C(C)C=C12) is available at ≥95% to NLT 98% purity from multiple vendors [2].
| Evidence Dimension | Functional potency at 5-HT₂A and 5-HT₂C receptors (class-level trend across dihydrobenzofuran chemotypes) |
|---|---|
| Target Compound Data | (R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine, CAS 1241681-51-5, ≥98% purity, SMILES N[C@H]1COC2=C(C)C=C(C)C=C12 [2] |
| Comparator Or Baseline | (S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine, CAS 1212813-56-3, 95%–NLT 98% purity, SMILES N[C@@H]1COC2=C(C)C=C(C)C=C12 |
| Quantified Difference | (R)-enantiomers of dihydrobenzofuran-based 5-HT₂ ligands display increased potency relative to (S)-enantiomers (qualitative trend reproduced across multiple chemotypes) [1] |
| Conditions | Human recombinant 5-HT₂A and 5-HT₂C receptor binding and calcium-flux functional assays; trend observed across multiple dihydrobenzofuran scaffolds |
Why This Matters
Procuring the correct enantiomer is critical because stereochemistry determines which diastereomeric receptor interactions are possible; selecting the (R)-form ensures alignment with the stereochemical SAR established for this scaffold class.
- [1] Enantiospecific synthesis and pharmacological evaluation of a series of super-potent, conformationally restricted 5-HT₂A/₂C receptor agonists. R-enantiomers generally displayed increased potency compared to S-enantiomers. 2005. View Source
- [2] CoolPharm. (R)-5,7-dimethyl-2,3-dihydrobenzofuran-3-amine, Product KH-96510, CAS 1241681-51-5, Purity 95.00%, SMILES N[C@H]1COC2=C(C)C=C(C)C=C12. View Source
